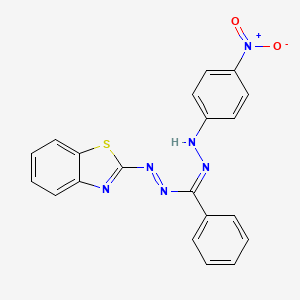![molecular formula C21H15ClN2O2 B13823632 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a chlorophenyl group, a hydrazinylidene moiety, and a diphenylpropane backbone, making it a versatile scaffold for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione typically involves the reaction of 2-chlorobenzohydrazide with 1,3-diphenylpropane-1,3-dione under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[(2-Bromophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[(2-Methylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
Uniqueness
2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with other molecules, making it a valuable scaffold for further modifications and applications.
Properties
Molecular Formula |
C21H15ClN2O2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
(Z)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,25H/b20-19-,24-23? |
InChI Key |
KOKOQUJLNTUSAC-VKDKGKJGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/N=NC3=CC=CC=C3Cl)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


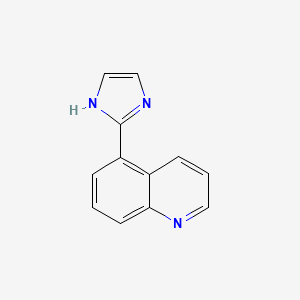
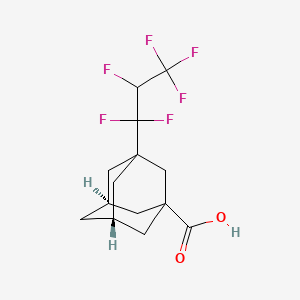
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
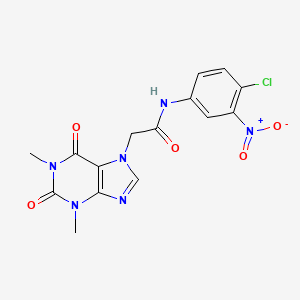
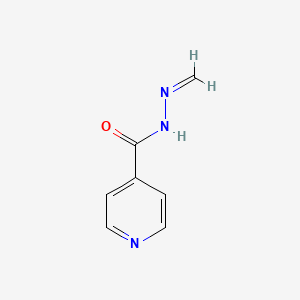
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
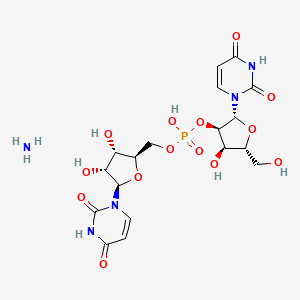
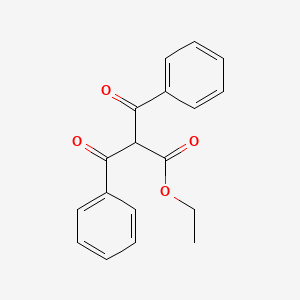
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
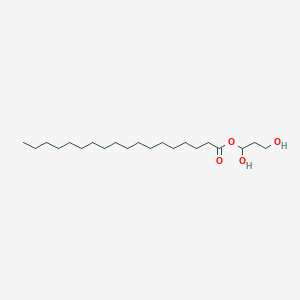
![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
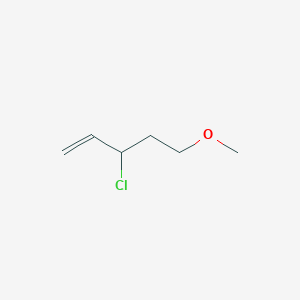
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
